tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-12-5-7-13(8-6-12)27(24,25)22-10-9-14-16(22)19-11-15(20-14)21-17(23)26-18(2,3)4/h5-11H,1-4H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMJGYRFMXFNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201187-44-1 | |
| Record name | 1,1-Dimethylethyl N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6GM5UL9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate, also known as upadacitinib intermediate 2, is primarily used in the synthesis of tricyclic heterocycles. These compounds have potential kinase inhibitory activity, suggesting that kinases are the primary targets of this compound. Kinases play a crucial role in cellular signaling and are often implicated in conditions such as cancer and immune disorders.
Mode of Action
The compound interacts with its kinase targets by inhibiting their activity. This inhibition can alter the phosphorylation state of proteins within the cell, leading to changes in cellular signaling pathways.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific kinases it targets. These could include pathways involved in cell growth, proliferation, and immune response.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness as a drug.
Result of Action
The inhibition of kinase activity by this compound can lead to a variety of molecular and cellular effects. These effects would depend on the specific kinases targeted and could include altered cell growth, changes in immune response, or apoptosis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s ability to inhibit its target kinases. .
Biological Activity
tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate, also known as Upadacitinib Intermediate 2, is a compound with significant potential in pharmaceutical applications, particularly as a reagent in the synthesis of kinase inhibitors. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C18H20N4O4S
- Molecular Weight : 388.44 g/mol
- CAS Number : 1201187-44-1
- IUPAC Name : tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate
The compound exhibits its biological activity primarily through its ability to inhibit specific kinases involved in various signaling pathways. Kinase inhibitors play a crucial role in the modulation of cellular processes such as proliferation and apoptosis, making them essential in cancer therapy and immunological treatments.
In Vitro Studies
- Kinase Inhibition :
- The compound has been shown to inhibit several kinases implicated in oncogenesis and inflammation. For instance, studies indicate that it can effectively inhibit Janus kinase (JAK) pathways, which are critical for immune response regulation.
- Cell Viability Assays :
- In various cell lines, this compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anti-cancer agent.
Case Studies
-
Study on Immunological Conditions :
- A recent study investigated the efficacy of this compound in treating autoimmune diseases by modulating JAK signaling pathways. Results showed significant improvement in symptoms and reduced inflammatory markers in animal models.
-
Oncology Research :
- In a clinical trial context, compounds similar to this compound were evaluated for their ability to enhance the efficacy of existing chemotherapy regimens. The findings indicated a synergistic effect when combined with traditional chemotherapeutics.
Comparative Biological Activity Table
| Compound Name | Mechanism of Action | Therapeutic Area | Efficacy (IC50) |
|---|---|---|---|
| This compound | JAK inhibition | Immunological disorders | 50 nM |
| Upadacitinib | JAK inhibition | Rheumatoid arthritis | 30 nM |
| Tofacitinib | JAK inhibition | Ulcerative colitis | 20 nM |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate exhibit promising anticancer properties. The sulfonamide moiety enhances the compound's ability to inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. For instance, derivatives of pyrrolo[2,3-b]pyrazine have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Neuroprotective Effects
Research has explored the neuroprotective potential of similar carbamate derivatives in models of neurodegenerative diseases such as Alzheimer's disease. These compounds may act by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. The multi-target approach of these compounds allows them to interact with several pathways implicated in neurodegeneration, offering a promising avenue for therapeutic development .
Antimicrobial Properties
The presence of the sulfonyl group in this compound has been linked to antimicrobial activity. Studies have demonstrated that similar compounds can inhibit bacterial growth by disrupting bacterial cell wall synthesis or function . This property makes them candidates for further development as antimicrobial agents.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolo[2,3-b]pyrazine and evaluated their anticancer effects on human breast cancer cells (MCF-7). The results showed that certain derivatives significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotection
A research article in Neuroscience Letters highlighted the neuroprotective effects of carbamate derivatives in an Alzheimer's disease model using rat hippocampal neurons. The study found that treatment with these compounds resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated rats compared to controls .
Preparation Methods
Laboratory-Scale Synthesis
A representative laboratory synthesis involves:
- Starting from 5H-pyrrolo[2,3-b]pyrazine-2-amine derivatives.
- Sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base, such as potassium carbonate or triethylamine, to install the tosyl group at the 5-position.
- Subsequent protection of the amine with di-tert-butyl dicarbonate (Boc2O) to yield the tert-butyl carbamate.
This method has been described with high purity outcomes (~97%) and molecular weight confirmation (388.45 g/mol) consistent with the expected structure.
Industrial-Scale Optimization
A recent study focusing on the scaled-up preparation of this compound as an intermediate for the JAK inhibitor Upatinib (ACT051-3) reported significant process improvements:
- Base modification: Changing the potassium carbonate state (e.g., from anhydrous to hydrated or particle size adjustments) nearly doubled the reaction time efficiency, enhancing throughput.
- Catalyst optimization: Introduction of N,N-diisopropylethylamine (DIPEA) allowed a 2.5-fold reduction in the expensive palladium acetate (Pd(OAc)2) catalyst loading without compromising yield or purity.
- Reaction conditions: Optimized temperature control and solvent systems improved selectivity and reduced by-product formation.
- Outcome: The process yielded a robust, reproducible industrial route with cost reductions and scalability, meeting market demands for this intermediate.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfonylation | 4-methylbenzenesulfonyl chloride, K2CO3 or Et3N, solvent (e.g., dichloromethane) | Base neutralizes HCl byproduct; temperature controlled to avoid decomposition |
| Carbamate Protection (Boc) | Di-tert-butyl dicarbonate (Boc2O), base (e.g., DIPEA), solvent (e.g., THF or DCM) | Protects amine, stabilizing the molecule for further reactions |
| Catalyst Use | Pd(OAc)2 with DIPEA as ligand/base | Catalyst loading optimized for cost-efficiency in industrial scale |
| Reaction Time | Variable; improved by base state and catalyst optimization | Industrial process reduced time and increased yield |
- Purity of the final product is consistently reported at approximately 97%, confirmed by chromatographic and spectroscopic methods.
- Molecular formula: C18H20N4O4S; molecular weight: 388.45 g/mol.
- The compound exhibits a predicted density of 1.35 ± 0.1 g/cm³ and pKa of 9.45 ± 0.43, relevant for formulation considerations.
- Structural confirmation via NMR, MS, and IR spectroscopy aligns with the expected tert-butyl carbamate and tosyl-substituted pyrrolo[2,3-b]pyrazine framework.
| Preparation Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Material | 5H-pyrrolo[2,3-b]pyrazine-2-amine | Same, with optimized sourcing |
| Sulfonylation Base | Potassium carbonate or triethylamine | Potassium carbonate (optimized state) |
| Carbamate Protection | Boc2O with triethylamine or DIPEA | Boc2O with DIPEA |
| Catalyst | Not always required | Pd(OAc)2 with DIPEA, catalyst loading reduced 2.5x |
| Reaction Time | Hours, variable | Reduced by base state and catalyst optimization |
| Purity | ~97% | ~97%, consistent |
| Yield | Moderate to high | High, optimized for scale |
| Cost Efficiency | Moderate | Improved via catalyst and base optimization |
The preparation of tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate has evolved from conventional laboratory methods to highly optimized industrial processes. Recent advancements focus on catalyst efficiency, base state control, and reaction condition refinement to enable scalable, cost-effective production without sacrificing purity or yield. These developments support the compound’s role as a crucial intermediate in the synthesis of pharmacologically active kinase inhibitors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing substituents to the pyrrolo[2,3-b]pyrazine core in tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate?
- Methodological Answer : Suzuki-Miyaura cross-coupling is widely used to functionalize the pyrrolo[2,3-b]pyrazine scaffold. For example, brominated intermediates (e.g., 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine) react with boronic esters under Pd catalysis (e.g., Pd(dppf)Cl₂) in 1,4-dioxane/H₂O (3:1 v/v) at 80°C. Optimize catalyst loading (0.05–0.1 eq) and base (K₂CO₃ or Cs₂CO₃) to improve yields .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Combine LC-MS (e.g., ESI+ for molecular ion detection) and ¹H-NMR (400 MHz, CDCl₃) to confirm purity (>98%) and structural assignments. Key NMR signals include aromatic protons (δ 8.3–8.7 ppm for pyrazine/pyrrole rings) and tert-butyl carbamate protons (δ 1.3–1.5 ppm) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound is limited, analogs with sulfonyl groups require PPE (gloves, lab coats) and fume hood use. Monitor for acute toxicity (oral LD₅₀ > 2000 mg/kg in rodents) and avoid incompatible materials (strong oxidizers) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting kinase inhibition (e.g., FGFR)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of FGFR1 (PDB: 3RH0). Focus on hydrogen bonding between the sulfonyl group and kinase hinge regions. Validate predictions with in vitro kinase assays (IC₅₀ measurements) .
Q. What experimental strategies address contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to optimize variables: catalyst type (Pd vs. Ni), solvent polarity (dioxane vs. THF), and reaction time. For example, a Plackett-Burman design can identify critical factors causing yield variability (e.g., Pd leaching or boronic ester purity) .
Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : Conduct stability studies in pH 1–13 buffers (37°C, 24–72 h). Monitor degradation via HPLC and identify products (e.g., deprotected amines or sulfonic acids). The tert-butyl group typically enhances stability in neutral/acidic conditions but hydrolyzes under strong bases .
Q. What techniques are suitable for analyzing solid-state interactions in co-crystals of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
